Sulperazone is manufactured by Pfizer and is available in various formulations, primarily as a dry powder for reconstitution. It falls under the classification of antibiotics and specifically targets infections caused by susceptible strains of bacteria, including those resistant to other antibiotics due to beta-lactamase production .
The synthesis of Sulperazone involves the preparation of its two components: sulbactam sodium and cefoperazone sodium. The methods for synthesizing these compounds are outlined below:
Both components are then combined in a sterile environment to produce Sulperazone.
The molecular structure of Sulperazone can be described based on its constituents:
The combined structure of Sulperazone retains functional groups from both components that contribute to its antibiotic activity.
Sulperazone's efficacy in combating bacterial infections relies on its chemical interactions within biological systems:
These reactions highlight how the combination enhances the therapeutic potential against resistant bacterial strains.
The mechanism of action of Sulperazone involves two synergistic processes:
The combination allows for broader coverage against various pathogens, especially those producing beta-lactamases.
Sulperazone is utilized in clinical settings for treating various infections caused by susceptible bacteria, including:
The combination therapy provided by Sulperazone enhances treatment outcomes in infections where traditional antibiotics may fail due to resistance mechanisms .
Sulperazone, the proprietary name for the fixed-dose combination of cefoperazone (a third-generation cephalosporin) and sulbactam (a β-lactamase inhibitor), represents a critical pharmacological innovation in combating multidrug-resistant (MDR) Gram-negative infections. This combination leverages the complementary mechanisms of its components: cefoperazone disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while sulbactam irreversibly inhibits Ambler class A β-lactamases and exhibits intrinsic activity against Acinetobacter baumannii by targeting PBP1 and PBP3 [4] [10]. Its development addresses the urgent need for antibiotics that overcome enzymatic resistance mechanisms, particularly in regions with high MDR pathogen prevalence.
The discovery of penicillin in 1928 heralded the antibiotic era, but bacterial resistance emerged rapidly via β-lactamase enzymes. Early inhibitors like clavulanic acid (1980s) restored activity against plasmid-mediated penicillinases but were ineffective against chromosomal AmpC β-lactamases and carbapenemases. Sulbactam, developed in the late 1970s, offered broader inhibition by targeting class A enzymes (TEM-1, SHV-1, and some ESBLs) with minimal AmpC induction compared to clavulanate [1] [4]. Its molecular structure—a penicillanic acid sulfone—enables irreversible binding to β-lactamase active sites, preventing hydrolysis of partner β-lactams [4].
Cefoperazone, patented in 1978, exhibited potent activity against Pseudomonas aeruginosa and Enterobacteriaceae but was vulnerable to hydrolysis by prevalent β-lactamases. Sulbactam’s addition in the 1980s expanded its coverage to include ESBL-producing strains and Acinetobacter spp. [2] [6]. Unlike tazobactam (paired with piperacillin), sulbactam demonstrates intrinsic bactericidal effects against A. baumannii by binding to PBPs, making Sulperazone uniquely valuable for carbapenem-resistant infections [10].
Table 1: Key Milestones in Beta-Lactam/BLI Development
Year | Development | Significance |
---|---|---|
1940s | Penicillin G introduced | First β-lactam antibiotic; resistance observed within years |
1976 | Sulbactam patented | First BLI with activity against class A enzymes and Acinetobacter |
1981 | Cefoperazone launched | Enhanced anti-pseudomonal cephalosporin |
1980s–1990s | Sulperazone clinical adoption | Addressed ESBLs and MDR Acinetobacter in Asia-Pacific |
Sulperazone counters resistance through three mechanisms:
Table 2: In Vitro Susceptibility of Gram-Negative Pathogens to Sulperazone
Pathogen | Susceptibility (%) | Key Resistance Overcome | Region | Source |
---|---|---|---|---|
E. coli (ESBL+) | 65.9% | TEM/SHV ESBLs | Taiwan | [6] |
K. pneumoniae (ESBL+) | 60.7% | CTX-M ESBLs | Global | [4] |
P. aeruginosa (non-CR) | 83–84.6% | AmpC overexpression | W. Europe/Asia | [9] |
A. baumannii (CRAB) | 62.2–68% | OXA-type carbapenemases | China/Taiwan | [7] [10] |
Sulperazone’s activity is highly dependent on sulbactam concentration. Fixed 1:1 or 1:2 ratios (e.g., 16/16 mg/L or 16/32 mg/L) outperform the traditional 2:1 ratio against MDR isolates:
Meta-analyses of 10 retrospective studies (463 patients) demonstrate Sulperazone’s superiority over non-Sulperazone regimens:
Table 3: Sulperazone vs. Comparator Antibiotics in MDR Gram-Negative Infections
Outcome | Sulperazone-Based | Non-Sulperazone | Risk Ratio (95% CI) |
---|---|---|---|
30-day mortality (CRAB) | 15.2% | 24.8% | 0.62 (0.51–0.75) |
Clinical improvement (ESBL-Enterobacteriaceae) | 87.4% | 76.1% | 1.21 (1.08–1.36) |
Microbiological eradication (P. aeruginosa) | 83.5% | 74.1% | 1.18 (1.02–1.37) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7